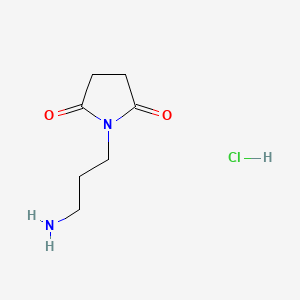

1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride

Vue d'ensemble

Description

“1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride” is a heterocyclic organic compound . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

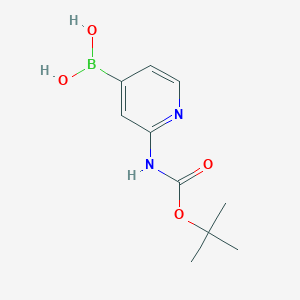

The synthesis of pyrrolidine-2,5-dione derivatives has been reported in the literature. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The molecular weight is 192.65, and the molecular formula is C7H13ClN2O2 .Chemical Reactions Analysis

Pyrrolidine-2,5-dione is a versatile scaffold. For example, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis

The compound is a clear slightly yellow liquid . It has a molecular weight of 192.65, and the molecular formula is C7H13ClN2O2 .Applications De Recherche Scientifique

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis. It’s used to create a variety of other chemicals, demonstrating its versatility as a building block in chemical reactions .

Dyestuff

It is also used in the production of dyestuffs, indicating its role in the synthesis of colorants for various applications .

Pharmacotherapy

Pyrrolidine derivatives, including this compound, have shown promise in pharmacotherapy. For instance, certain pyrrolidine alkaloids have exhibited anti-anginal effects in experimental studies .

Drug Discovery

The pyrrolidine scaffold is a key component in drug discovery due to its structural versatility and potential for modification to target various biological activities .

Reference Standards

It is available for purchase as a reference standard for pharmaceutical testing, ensuring accurate results in research and quality control .

Each application demonstrates the compound’s importance and potential in scientific research and industry. If you need more detailed information or have specific questions about any of these applications, feel free to ask!

Thermo Fisher Scientific Springer Link - Pyrrolidine in Drug Discovery Springer Link - Pyrrolidine alkaloids and their promises in pharmacotherapy Biosynth - 1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride

Mécanisme D'action

While the specific mechanism of action for “1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride” is not mentioned in the search results, related compounds have shown activity in animal models of epilepsy. Their influence on the voltage-gated sodium and calcium channels as well as GABA transporter (GAT) was assessed .

Safety and Hazards

Orientations Futures

The compound is offered for experimental/research use , indicating ongoing interest in its properties and potential applications. The pyrrolidine ring is a versatile scaffold in drug discovery, and medicinal chemists continue to explore its potential in the design of new compounds with different biological profiles .

Propriétés

IUPAC Name |

1-(3-aminopropyl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDGUIKWOZJYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679004 | |

| Record name | 1-(3-Aminopropyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54052-99-2 | |

| Record name | 1-(3-Aminopropyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1522422.png)

![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)

![2-(1-(Tert-Butoxycarbonyl)-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid](/img/structure/B1522430.png)

![Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1522434.png)

![tert-Butyl 6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522439.png)